Research has been conducted on various methods for synthesizing 2-Amino-5-fluoropyridine. One proposed route involves using 2-aminopyridine as a starting material and undergoing several steps, including nitrification, amino acetylation, nitro reduction, diazotization, the Schiemann reaction, and finally, hydrolysis of the acetyl group []. This method offers advantages like avoiding the need for specific intermediates and simplifying the overall process compared to previously reported methods [].
2-Amino-5-fluoropyridine serves as a valuable intermediate for the synthesis of other complex molecules. Notably, it plays a crucial role in the synthesis of LBM415, a peptide deformylase inhibitor []. Peptide deformylates are enzymes involved in protein synthesis, and their inhibition holds potential in developing new antibiotics [].
2-Amino-5-fluoropyridine is an organic compound with the molecular formula C₅H₅FN₂ and a molecular weight of 112.11 g/mol. It features a pyridine ring substituted with an amino group at the 2-position and a fluorine atom at the 5-position. This compound is characterized by its pale cream to yellow crystalline appearance and has a melting point range of 91.5 to 100.5 °C . It is soluble in methanol and has been identified as a significant intermediate in various chemical syntheses, particularly in the pharmaceutical industry.
Currently, there is no scientific research available on the specific mechanism of action of 2-AFP in biological systems.
Limited information exists on the safety profile of 2-AFP. As a general precaution, due to the presence of a fluorine atom and an amino group, it is advisable to handle 2-AFP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Further studies are needed to establish specific data on flammability, reactivity, and potential toxicity.
Safety data sheets (SDS) for 2-AFP might be available from chemical suppliers upon request.
Research indicates that 2-Amino-5-fluoropyridine exhibits biological activity, particularly as a potential antiviral agent. It has been noted for its role in the synthesis of integrase inhibitors, which are crucial in combating viral infections. Additionally, it is utilized in chemical microarrays to identify ligands that bind to pathogenic cells .
Several methods exist for synthesizing 2-Amino-5-fluoropyridine:
2-Amino-5-fluoropyridine has several applications:
Studies on 2-Amino-5-fluoropyridine have focused on its interactions with various biological targets. Notably, it has been explored for its potential as an integrase inhibitor, which could provide therapeutic benefits against certain viral infections. Its ability to form complexes with other biomolecules makes it a candidate for further research in drug development .
Several compounds share structural similarities with 2-Amino-5-fluoropyridine. Here are some notable examples:
Compound Name | Similarity Index | Unique Features |
---|---|---|
2-Amino-3-fluoropyridine | 0.85 | Different substitution pattern on the pyridine ring |
3-Amino-5-fluoropyridine | 0.76 | Amino group at position three instead of two |
4-Amino-5-fluoropyridine | 0.73 | Amino group at position four |
2-Amino-6-fluoropyridine | 0.72 | Fluorine at position six |
3-Fluoro-2-pyridinamine | 0.69 | Fluorine at position three |
4-Fluoro-2-pyridinamine | 0.67 | Fluorine at position four |
These compounds vary primarily in the position of the amino and fluorine substituents on the pyridine ring, which significantly influences their chemical properties and biological activities.
Irritant